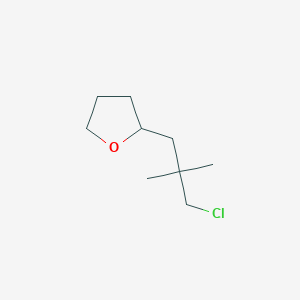
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde: is a heterocyclic compound that features an imidazole ring substituted with an aminoethyl group, a chlorine atom, and an aldehyde group. Imidazoles are a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carboxylic acid.
Reduction: 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-methanol.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)-1H-imidazole-5-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-1H-imidazole-5-carbaldehyde: Lacks the aminoethyl group, which may reduce its ability to interact with biological targets.
1-(2-Aminoethyl)-2-chloro-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, which can influence its chemical properties and reactivity
Uniqueness
1-(2-Aminoethyl)-2-chloro-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an aminoethyl group and a chlorine atom allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H8ClN3O |
|---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-chloroimidazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8ClN3O/c7-6-9-3-5(4-11)10(6)2-1-8/h3-4H,1-2,8H2 |
InChI Key |
AMZFCWPMILEJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)Cl)CCN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![1-methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-imidazole](/img/structure/B13222361.png)
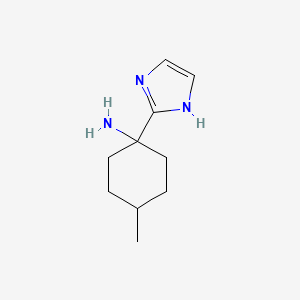
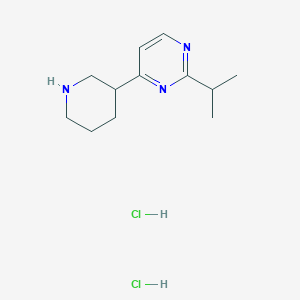
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
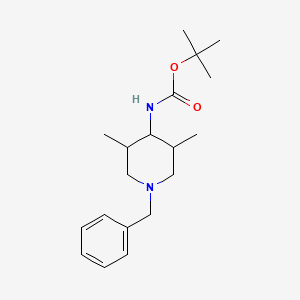
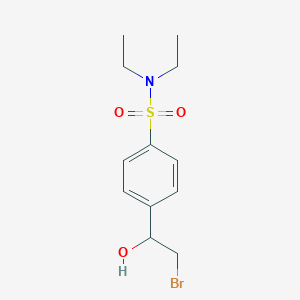
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
![[2-(Piperazin-1-yl)acetyl]urea](/img/structure/B13222406.png)

![7,7-Dimethyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13222410.png)
